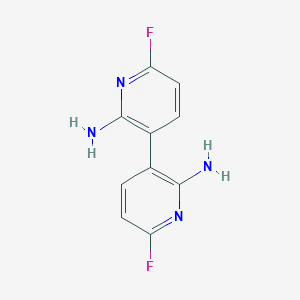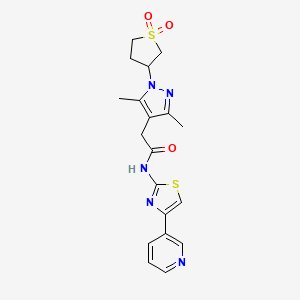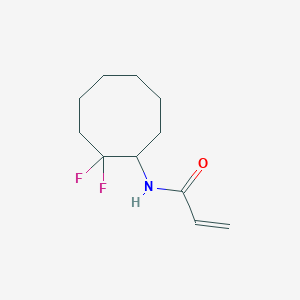
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is a fluorinated organic compound with significant potential in various scientific fields. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in pharmaceuticals, materials science, and molecular imaging .
Applications De Recherche Scientifique
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mécanisme D'action
Target of Action
Similar fluorinated compounds have been reported to be useful as inhibitors of atr protein kinase . ATR protein kinase plays a crucial role in DNA damage response and cell cycle regulation.
Mode of Action
This inhibition could lead to disruption in the DNA damage response and cell cycle regulation, potentially leading to cell death in cancerous cells .
Biochemical Pathways
By inhibiting ATR kinase, these compounds can disrupt the cell’s ability to repair damaged DNA, which can lead to cell death, particularly in cancer cells that have a high rate of DNA replication .
Pharmacokinetics
Fluorinated compounds are known to have stronger activity and stability, longer half-life, and better bioabsorbability . These properties can enhance the compound’s bioavailability, making it more effective as a therapeutic agent.
Result of Action
This is due to the disruption of the DNA damage response and cell cycle regulation, which are crucial for cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine. For instance, the pH of the environment can affect the compound’s stability and activity. Moreover, the presence of other compounds or drugs can influence its efficacy through drug-drug interactions .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides, which can produce fluorinated pyridines in moderate yields at room temperature . For example, fluorination of 3-bromo-4-nitropyridine N-oxide can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on enzyme-catalyzed synthesis methods. Enzymes such as fluorinases can directly form C-F bonds, making them effective for producing fluorinated compounds under mild conditions . This approach is advantageous for large-scale production due to its efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield pyridine N-oxides, while reduction can produce amino-substituted pyridines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-fluoro-3-pyridinol
- 3-Fluoro-4-aminopyridine
- 2-Amino-5-fluoropyridine
Uniqueness
3-(2-Amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine is unique due to its dual fluorination, which enhances its stability and bioavailability compared to similar compounds. This dual fluorination also contributes to its higher activity as a kinase inhibitor, making it a valuable compound for pharmaceutical research and development .
Propriétés
IUPAC Name |
3-(2-amino-6-fluoropyridin-3-yl)-6-fluoropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4/c11-7-3-1-5(9(13)15-7)6-2-4-8(12)16-10(6)14/h1-4H,(H2,13,15)(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTUJGRWXWDPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=C(N=C(C=C2)F)N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)

![2,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2858829.png)
![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)


![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2858838.png)
![2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol](/img/structure/B2858839.png)
![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2858842.png)
